N-(2,4-dimethylphenyl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide
CAS No.:
Cat. No.: VC20067136
Molecular Formula: C20H19NO3
Molecular Weight: 321.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H19NO3 |
|---|---|
| Molecular Weight | 321.4 g/mol |
| IUPAC Name | N-(2,4-dimethylphenyl)-6,8-dimethyl-4-oxochromene-2-carboxamide |
| Standard InChI | InChI=1S/C20H19NO3/c1-11-5-6-16(13(3)7-11)21-20(23)18-10-17(22)15-9-12(2)8-14(4)19(15)24-18/h5-10H,1-4H3,(H,21,23) |
| Standard InChI Key | OXUQKTQKKSAFPV-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=C(C=C1)NC(=O)C2=CC(=O)C3=CC(=CC(=C3O2)C)C)C |
Introduction
N-(2,4-dimethylphenyl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide is a complex organic compound belonging to the class of chromene derivatives. This compound features a unique structure characterized by a chromene core, which is a bicyclic structure composed of a benzene ring fused to a pyran ring. The presence of the dimethylphenyl substituent and the carboxamide functional group enhances its structural complexity and potential biological activity.
Synthesis
The synthesis of N-(2,4-dimethylphenyl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide typically involves several key steps, which may vary based on specific reagents and conditions used to optimize yield and purity during laboratory-scale synthesis or industrial production. The general approach involves forming the chromene core and then attaching the carboxamide and dimethylphenyl groups.
Biological Activities
Chromene derivatives, including N-(2,4-dimethylphenyl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide, are known for their diverse biological activities. These compounds often exhibit properties such as anti-inflammatory, antioxidant, and anticancer activities, making them valuable in pharmaceutical applications.
Mechanism of Action
The mechanism of action for N-(2,4-dimethylphenyl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide is primarily associated with its interaction with specific biological targets such as enzymes or receptors. The compound may modulate enzyme activity or receptor signaling pathways, leading to various physiological effects. For instance, it may act as an enzyme inhibitor or receptor modulator in biochemical pathways relevant to disease processes.
Medicinal Chemistry
N-(2,4-dimethylphenyl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide has potential applications in medicinal chemistry due to its unique structural properties. Its chromene core and attached functional groups make it a candidate for exploring new therapeutic avenues in cancer treatment and other areas of pharmacology.
Materials Science
While less commonly discussed, chromene derivatives like N-(2,4-dimethylphenyl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide may also have applications in materials science. Their structural properties could be leveraged in the development of new materials with specific optical or electronic properties.
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